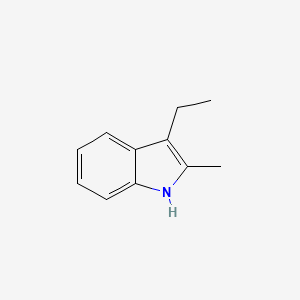

3-ethyl-2-methyl-1H-indole

Description

Significance of Indole (B1671886) Core Structures in Chemical and Biological Research

The indole core is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of peptides and bind to a variety of proteins. nih.govjchr.org This versatile structure is found in numerous natural and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchr.orgajchem-b.com Prominent examples of indole-containing molecules include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin. nih.govpcbiochemres.comwikipedia.org The rich chemistry of the indole nucleus allows for the synthesis of diverse libraries of compounds, which can be screened against various biological targets to identify new therapeutic agents. nih.gov

The indole ring system is also a key component in many marketed drugs, such as the HIV treatment delavirdine (B1662856) and the anticancer agent apaziquone. pcbiochemres.combohrium.com Its presence in natural products, from plant alkaloids to marine-derived compounds, has spurred extensive research into the synthesis and pharmacological potential of indole derivatives. nih.govbohrium.com

Overview of Key Substitutions and their Impact on Indole Reactivity

The reactivity of the indole ring is significantly influenced by the nature and position of its substituents. The indole nucleus is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. bhu.ac.in The C3 position is the most reactive site, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org

Substituents on the indole ring can modulate its electronic properties and, consequently, its reactivity. Electron-donating groups, such as alkyl groups, further increase the electron density of the ring, enhancing its nucleophilicity and reactivity towards electrophiles. acs.org In the case of 3-ethyl-2-methyl-1H-indole, the presence of an ethyl group at the C3 position and a methyl group at the C2 position significantly influences its chemical behavior.

The alkyl groups at C2 and C3 sterically hinder certain reactions while electronically activating the ring. For electrophilic attack, if the highly reactive C3 position is occupied, as in 2-methylindole (B41428), substitution will occur at the C2 position. When both C2 and C3 are substituted, electrophilic attack may occur on the benzene portion of the ring, typically at the C5 or C6 position. wikipedia.orgbhu.ac.in The N-H proton of the indole can also be substituted, which alters the reactivity of the ring by preventing its participation in certain reaction mechanisms. bhu.ac.innih.gov

Historical and Contemporary Academic Interest in this compound

The study of indole chemistry dates back to the mid-19th century with the investigation of the natural dye indigo. jchr.org The Fischer indole synthesis, developed in 1883, remains a fundamental method for constructing the indole framework and can be used to produce substituted indoles like this compound. wikipedia.org

Historically, research on specific alkylated indoles like this compound has been part of broader investigations into the synthesis and properties of substituted indoles. More recently, interest in this compound has been driven by its potential as a building block for more complex molecules with specific biological activities. For instance, derivatives of 3-ethyl-1H-indole have been synthesized and evaluated for their potential as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. ajchem-a.com

Furthermore, research into the polymerization of indole derivatives has explored the synthesis of poly(2-ethyl-3-methylindole), highlighting its potential application in material science as a polymer with unique electronic and thermal properties. researchgate.net The continued exploration of such compounds in various research fields underscores the enduring importance of understanding the chemistry of specifically substituted indoles.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 35246-18-5 |

| InChI Key | UTFUFZSBOJRSGN-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NC2=CC=CC=C21)C |

| Data sourced from PubChem CID 141985 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35246-18-5 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1H-indole |

InChI |

InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |

InChI Key |

UTFUFZSBOJRSGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 2 Methyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches

The foundational methods for constructing the indole ring have been refined over more than a century. These classical approaches remain relevant for the synthesis of 2,3-disubstituted indoles like 3-ethyl-2-methyl-1H-indole.

Fischer Indole Synthesis Modifications and Optimizations

The Fischer indole synthesis, first reported in 1883, is a cornerstone for the creation of indole frameworks. nih.gov The process involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. ontosight.ai For the specific synthesis of this compound, the reaction would typically involve phenylhydrazine and 2-pentanone.

Traditional Fischer synthesis often requires harsh conditions, such as refluxing in concentrated acid, which can limit its applicability for sensitive substrates. nih.gov Consequently, numerous modifications have been developed to optimize the reaction. A significant advancement involves the use of tandem hydroformylation–Fischer indolization. This protocol allows for the synthesis of 2,3-disubstituted indoles from olefins and hydrazines in a one-pot procedure. rsc.orgsci-hub.se The process begins with the hydroformylation of an olefin to generate an α-branched aldehyde, which then condenses with phenylhydrazine. The resulting hydrazone undergoes an acid-promoted nih.govnih.gov-sigmatropic rearrangement to form an indolenine intermediate with a quaternary carbon at the C3 position. A subsequent Wagner–Meerwein-type rearrangement leads to the final 2,3-disubstituted indole. rsc.orgsci-hub.se

| Method | Key Features | Precursors | Conditions | Ref. |

| Classical Fischer Synthesis | Acid-catalyzed cyclization of phenylhydrazones. | Phenylhydrazine, 2-Pentanone | Concentrated acid (e.g., HCl, PPA), high temperatures. | nih.govontosight.ai |

| Tandem Hydroformylation–Fischer | One-pot synthesis from olefins; forms α-branched aldehydes in situ. | Olefins, Phenylhydrazine | 1. Hydroformylation (e.g., Rh catalyst, CO/H₂); 2. Acid-promoted cyclization. | rsc.orgsci-hub.se |

| Microwave-Assisted Synthesis | Significantly reduces reaction time compared to conventional heating. | Phenylhydrazine, Ketones | Microwave irradiation, often with a solid acid catalyst. |

Table 1: Modifications and optimizations of the Fischer Indole Synthesis for 2,3-disubstituted indoles.

Other Established Cyclization Protocols

Beyond the Fischer method, several other classical cyclization protocols have been established for indole synthesis. Among the most powerful for generating substituted indoles is the Larock indole synthesis. rsc.org This palladium-catalyzed annulation of 2-iodoanilines with alkynes is noted for its versatility and high degree of site selectivity. nih.govacs.org Unlike the Fischer synthesis, the Larock procedure generally offers milder reaction conditions and does not require a substituent on the aniline (B41778) nitrogen. nih.gov The reaction typically favors the formation of the product where the bulkier substituent of the alkyne is positioned at the C2 of the indole ring. nih.gov

For preparing 2,3-disubstituted indoles, the Larock annulation is carried out between a 2-iodoaniline (B362364) and a disubstituted alkyne. nih.govacs.org A sequential approach combining the Larock heteroannulation with silicon-based cross-coupling reactions has also been developed to create complex 2,3-disubstituted indoles. nih.gov Other classical methods, such as the Bischler, Madelung, and Reissert syntheses, also contribute to the diverse toolkit for indole formation, though their application may be more specialized. rsc.orgsemanticscholar.org A facile synthesis of 2,3-disubstituted indoles has also been developed from isatins, involving nucleophilic addition of Grignard reagents followed by reduction with borane. rsc.org

Modern Catalytic Strategies in Indole Ring Formation

Contemporary organic synthesis has seen a surge in the development of catalytic methods, particularly those employing transition metals like palladium. These strategies offer high efficiency, selectivity, and functional group tolerance for the construction of the indole core.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has become an indispensable tool for forming C-C and C-N bonds, which are central to indole synthesis. These reactions often proceed through mechanisms like oxidative addition, reductive elimination, and C-H activation, enabling the construction of highly functionalized indole derivatives. organic-chemistry.org

A prominent modern strategy for synthesizing functionalized indoles is through palladium-catalyzed intramolecular oxidative coupling. An efficient procedure has been developed for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from enamines derived from various anilines. mdpi.com This conversion can be optimized using microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com

The general approach often relies on the oxidative cyclization of N-aryl enamines. In 2008, the Glorius group reported a palladium-catalyzed oxidative cyclization of N-aryl enaminones and esters to produce indoles, using Cu(OAc)₂ as the oxidant. rsc.org More recently, copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions have been used to produce diverse indole-3-carboxylic esters from arylboronic acids and (Z)-3-aminoacrylates in a one-pot synthesis. rsc.org These methods highlight a trend towards C-H activation and cyclization of pre-formed N-aryl enamine intermediates to construct the indole ring. rsc.org

| Catalyst/Oxidant | Substrate Type | Key Transformation | Product | Ref. |

| Pd(OAc)₂ / Microwave | Enamines from anilines | Intramolecular oxidative C-C coupling | 2-Methyl-1H-indole-3-carboxylates | mdpi.com |

| Pd-catalyst / Cu(OAc)₂ | N-Aryl enaminones/esters | Oxidative cyclization via C-H activation | Substituted indoles | rsc.org |

| Cu(OAc)₂ / KMnO₄ | Arylboronic acids, (Z)-3-aminoacrylates | One-pot Chan-Lam N-arylation and intramolecular CDC | Indole-3-carboxylic esters | rsc.org |

Table 2: Research findings on the synthesis of Indole-3-Carboxylate derivatives via intramolecular coupling.

Carbonylation reactions, which introduce a carbonyl group into an organic molecule using carbon monoxide (CO) or a surrogate, are a powerful method for synthesizing functionalized indoles. nih.govresearchgate.netbeilstein-journals.org Palladium catalysis is frequently employed in these transformations.

One such method is the Pd(0)-catalyzed carbonylation of halide compounds. For instance, 2-aroylindoles can be synthesized via a one-pot, palladium-catalyzed domino reaction starting from 2-gem-dibromovinylaniline, which involves C,N-coupling, carbon monoxide insertion, and a Suzuki–Miyaura coupling. nih.govbeilstein-journals.org Another important route is the Pd(II)-catalyzed carbonylation of 2-alkynylanilines, which can yield N-substituted indole-3-carboxylic esters. researchgate.net These oxidative carbonylation reactions leverage the electrophilic character of Pd(II) species to catalyze heterocyclization. nih.govresearchgate.net The source of carbon monoxide can be CO gas or a CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆) or phenyl formate, which can make the procedure more operationally simple. beilstein-journals.org

| Catalyst System | CO Source | Starting Materials | Product Type | Ref. |

| Pd(0) catalyst | CO gas (12 bar) | 2-gem-dibromovinylaniline | 2-Aroylindoles | nih.govbeilstein-journals.org |

| PdI₂ / KI | CO gas (40 bar) | 2-Alkynylaniline imines | Indole-3-carboxylic esters | researchgate.net |

| Pd(II) catalyst | Phenyl formate | Functionalized nitro compounds | Substituted indoles | beilstein-journals.org |

| Pd catalyst / Mo(CO)₆ | Mo(CO)₆ | Nitrostyrenes | Substituted 3H-indoles | beilstein-journals.org |

Table 3: Examples of Palladium-Catalyzed Carbonylative Approaches to Functionalized Indoles.

Heck Cyclization Variants

The Heck reaction, a cornerstone of carbon-carbon bond formation, has been adapted for the synthesis of indole scaffolds through intramolecular cyclization. Palladium-catalyzed intramolecular Heck cyclization of suitably substituted anilines, such as N-allyl-2-haloanilines, provides a direct route to 3-methyl indoles. rsc.org This methodology involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by migratory insertion of an olefin and subsequent β-hydride elimination.

While direct synthesis of this compound via a simple Heck reaction is less commonly detailed, variations of this process are highly relevant. For instance, a sequence involving a Heck reaction, a carbamate/aryl chloride coupling, and an isomerization has been presented as a highly efficient and general method for the regiocontrolled synthesis of 3-methylindoles. acs.org The annulation between o-haloanilines and ketones can also proceed via an aryl-Heck cyclization after the initial formation of an enamine. researchgate.net The versatility of palladium catalysis allows for the formation of diverse indole-based heterocycles through domino reactions that incorporate an intramolecular Heck-type arylation step. acs.orgsci-hub.se These principles can be conceptually applied to the synthesis of the target molecule by selecting appropriate precursors, such as a properly substituted N-butenyl-2-haloaniline.

Cobalt-Catalyzed Reductive C-H Alkylation

A significant advancement in indole functionalization is the direct C-H alkylation using non-precious metal catalysts. Cobalt-catalyzed reductive C-H alkylation has been specifically demonstrated for the synthesis of this compound from 2-methyl-1H-indole and acetic acid, using molecular hydrogen as the reductant. csic.esrsc.orgnih.gov This process represents a highly atom-economical approach, directly converting a C-H bond into a C-C bond.

The catalytic system typically comprises a cobalt(III) acetylacetonate (B107027) [Co(acac)₃] precursor, a phosphine (B1218219) ligand such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), and a Lewis acid co-catalyst, most effectively aluminum(III) trifluoromethanesulfonate (B1224126) [Al(OTf)₃]. csic.esnih.gov The reaction is believed to proceed via the in-situ formation of an aldehyde from the hydrogenation of the carboxylic acid, which then participates in the alkylation of the indole ring. csic.esrsc.org Optimization studies have shown that the choice of solvent and the loading of the co-catalyst are critical for achieving high yields. csic.esresearchgate.net For example, using cyclopentyl methyl ether (CPME) as a solvent allowed for a reduction in the catalyst loading while maintaining excellent yields. csic.esresearchgate.net

Table 1: Cobalt-Catalyzed Reductive C-H Alkylation of 2-Methyl-1H-Indole Data sourced from Cabrero-Antonino, J. R., et al. (2017). csic.esnih.gov

| Entry | Cobalt Source (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield of this compound (%) |

|---|---|---|---|---|---|---|---|

| 1 | Co(acac)₃ (4) | Triphos (8) | Al(OTf)₃ (10) | THF | 160 | 30 | 70 |

| 2 | Co(acac)₃ (4) | Triphos (8) | Al(OTf)₃ (10) | Toluene | 160 | 60 | 76 |

| 3 | Co(acac)₃ (2) | Triphos (4) | Al(OTf)₃ (5) | CPME | 160 | 30 | 89 |

Metal-Free Catalysis and Organocatalysis

In the drive towards more sustainable chemical synthesis, metal-free and organocatalytic methods have gained prominence. These approaches avoid the cost and toxicity associated with residual metals in the final products. For the synthesis of 3-substituted indoles, several metal-free strategies have been developed. researchgate.netdergipark.org.tr One common approach involves the condensation of indoles with various electrophiles, such as aldehydes or enones, catalyzed by a non-metallic species. dergipark.org.tr

Organocatalysis, which utilizes small organic molecules to accelerate reactions, is a powerful tool for constructing indole derivatives. acs.orgmdpi.com For example, Brønsted acids like p-toluenesulfonic acid can catalyze three-component reactions involving tryptamines, dimedone, and oxindoles to yield complex indole structures. dergipark.org.tr While a direct organocatalytic synthesis of this compound is not prominently featured, the principles of Friedel-Crafts alkylation of the indole nucleus with an ethylating agent under organocatalytic conditions are applicable. Chiral organocatalysts, often based on thiourea (B124793) or cinchona alkaloid scaffolds, have been employed in the asymmetric Michael addition of nucleophiles to electrophiles attached to the indole C3 position, demonstrating the potential for precise control over the synthesis of functionalized indoles. researchgate.netmostwiedzy.pl

Brønsted and Lewis Acid Catalysis

Acid catalysis is a classical and effective method for promoting reactions involving indoles. The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic substitution reactions catalyzed by both Brønsted and Lewis acids.

Lewis acids such as indium(III) triflate, gallium(III) triflate, and tin(II) triflate have been shown to promote the cobalt-catalyzed reductive alkylation of 2-methylindole (B41428). csic.es Beyond their role as co-catalysts, Lewis acids can directly catalyze the alkylation of indoles. For instance, various Lewis acids, including BF₃·Et₂O, TiCl₄, and Cu(OTf)₂, have been used to catalyze the cyclization of ortho-imino phenyldiazoacetates to form 2,3-substituted indoles in high yields. organic-chemistry.org The alkylation of 2,3-disubstituted indoles with trichloroacetimidate (B1259523) electrophiles is also efficiently catalyzed by Lewis acids, providing a route to C3-quaternary indolenines. nih.gov

Brønsted acids are also widely used. frontiersin.org A sulfonic-acid-functionalized ionic liquid, acting as a Brønsted acid catalyst, has been used for the Michael addition of indoles to electron-deficient olefins, yielding 3-substituted indoles. cdnsciencepub.comcdnsciencepub.com The synergistic use of a Brønsted acid with a Lewis acid has been explored for aromatic alkylations, a strategy that could be adapted for the ethylation of 2-methylindole. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly being integrated into synthetic methodologies. openmedicinalchemistryjournal.com For indole synthesis, this includes the use of alternative energy sources like microwaves and environmentally benign solvent systems.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine and a ketone (in this case, 2-butanone), can be significantly enhanced under microwave irradiation. researchgate.netdeepdyve.com This approach reduces reaction times from hours to minutes.

Microwave assistance has been successfully applied to a variety of indole-forming reactions, including metal-mediated cyclizations and multicomponent reactions. nih.govnih.govscispace.com For example, the synthesis of indole-2-carboxylic acid esters from 2-halo aryl ketones and ethyl isocyanoacetate is greatly improved by using controlled microwave irradiation in an ionic liquid, achieving excellent yields in a short time. scielo.brresearchgate.net Similarly, the synthesis of complex carbazole (B46965) derivatives through a domino Fischer indole reaction–intramolecular cyclization sequence has been efficiently performed in water under microwave irradiation. rsc.org

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DES) are classes of solvents heralded as green alternatives to volatile organic compounds (VOCs). ekb.eg Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive media for chemical reactions. openmedicinalchemistryjournal.com

ILs have been used both as solvents and as catalysts for indole synthesis. openmedicinalchemistryjournal.comtandfonline.com For instance, SO₃H-functionalized ionic liquids have been designed as recyclable Brønsted acid catalysts for the Fischer indole synthesis in water, allowing for easy separation of the product and reuse of the catalytic system. rsc.org The Michael addition of indoles to activated olefins can be performed efficiently at room temperature under solvent-free conditions using a sulfonic-acid-functionalized ionic liquid as a catalyst. cdnsciencepub.comcdnsciencepub.com The combination of ionic liquids and microwave irradiation provides a synergistic effect, further enhancing reaction rates and yields for the synthesis of indole derivatives. scielo.brscielo.br

Deep eutectic solvents, which are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a salt (e.g., choline (B1196258) chloride), share many of the green properties of ILs but are often cheaper and more biodegradable. ekb.egresearchgate.net DESs have been successfully employed as both the reaction medium and catalyst for various organic transformations, including the synthesis of substituted indoles. researchgate.netacs.org For example, a DES made from choline chloride and malonic acid has been used as a dual catalyst and medium for the one-pot synthesis of functionalized pyrroles, and similar principles are applicable to indole synthesis. researchgate.net

Solvent-Free and Aqueous Medium Reactions

The synthesis of indole derivatives under solvent-free or in aqueous media represents a significant advancement in green chemistry. These methods often lead to higher yields, reduced reaction times, and simplified work-up procedures, minimizing the environmental impact of chemical synthesis.

One of the most established methods for indole synthesis, the Fischer indole synthesis, has been successfully adapted to solvent-free conditions. researchgate.net This reaction involves the cyclization of an N-arylhydrazone, typically in the presence of an acid catalyst. nih.gov A notable green approach utilizes a marine sponge/H3PO4 mixture as a naturally occurring, chiral catalyst for the solvent-free synthesis of various indole derivatives from phenylhydrazine and different ketones. nih.gov The reaction proceeds by mixing the phenylhydrazine, a ketone, and the catalyst directly. nih.gov This method has proven effective for a range of substrates, affording the desired indole products in good to excellent yields. nih.gov

| Entry | Ketone | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone | 2-Methyl-1H-indole | 15 | 95 |

| 2 | Ethyl methyl ketone | 2,3-Dimethyl-1H-indole | 15 | 96 |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 20 | 94 |

| 4 | Acetophenone | 2-Phenyl-1H-indole | 30 | 92 |

Table 1. Solvent-Free Fischer-Indole Synthesis using Marine Sponge/H3PO4 Catalyst. nih.gov

Similarly, reactions in aqueous media are highly desirable. The synthesis of 3-substituted indoles has been efficiently carried out in water using Brønsted acidic ionic liquids like [DMAP-SO3H]Cl and [DMAP-H]HSO4 as catalysts. researchgate.net These catalysts facilitate the reaction of indoles with various aldehydes to produce bis(indolyl)methanes. The reactions are typically conducted by stirring the indole, aldehyde, and catalyst in water at a moderate temperature, with the products often precipitating from the reaction mixture, allowing for easy isolation without chromatography. researchgate.net

| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | [DMAP-SO3H]Cl | 3 | 96 |

| 2 | 4-Chlorobenzaldehyde | [DMAP-SO3H]Cl | 3.5 | 98 |

| 3 | 4-Nitrobenzaldehyde | [DMAP-SO3H]Cl | 4 | 95 |

| 4 | Benzaldehyde | [DMAP-H]HSO4 | 3.5 | 94 |

| 5 | 4-Chlorobenzaldehyde | [DMAP-H]HSO4 | 4 | 96 |

Table 2. Synthesis of Bis(indolyl)methanes in Aqueous Media. researchgate.net

The Bischler-Möhlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, has also been adapted for greener conditions. wikipedia.org Microwave-assisted, solvent-free, one-pot Bischler indole syntheses have been developed, demonstrating the versatility of this classic reaction in modern, environmentally conscious synthetic strategies. researchgate.net

Nanocatalyst Applications

The use of nanocatalysts in organic synthesis has gained prominence due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier recovery compared to their homogeneous counterparts. Various nanocatalysts have been successfully employed for the synthesis of this compound and its derivatives.

Palladium nanoparticles have shown significant utility in indole synthesis. For instance, Pd nanoparticles supported on a siliceous mesocellular foam (Pd0–AmP–MCF) serve as a highly effective and recyclable heterogeneous catalyst for producing 2-substituted indoles. scispace.com This system catalyzes the reaction of N-tosylated o-iodoanilines with a range of terminal alkynes under mild conditions, affording the indole products in excellent yields without the need for phosphine ligands. scispace.com The catalyst can be recycled multiple times without a significant drop in activity. scispace.com

| Entry | N-Tosyl-o-iodoaniline | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Tosyl-2-iodoaniline | Phenylacetylene | 1-Tosyl-2-phenyl-1H-indole | 95 |

| 2 | N-Tosyl-2-iodoaniline | 1-Hexyne | 2-Butyl-1-tosyl-1H-indole | 91 |

| 3 | 4-Methyl-N-tosyl-2-iodoaniline | Phenylacetylene | 5-Methyl-1-tosyl-2-phenyl-1H-indole | 94 |

| 4 | 4-Methoxy-N-tosyl-2-iodoaniline | 1-Hexyne | 2-Butyl-5-methoxy-1-tosyl-1H-indole | 88 |

Table 3. Indole Synthesis using Pd0–AmP–MCF Nanocatalyst. scispace.com

Magnetic nanoparticles (MNPs) offer the advantage of easy separation from the reaction mixture using an external magnet. Iron(III) oxide (Fe3O4) MNPs have been used as an efficient and reusable catalyst for synthesizing various indole derivatives, such as 6H-Indolo[2,3-b]quinoxaline. nanochemres.org The reactions, typically involving isatin (B1672199) and various amines, proceed smoothly in THF under reflux, with the catalyst being recoverable and reusable for at least four cycles without significant loss of activity. nanochemres.org Other magnetic nanoparticle systems, including those based on manganese ferrite (B1171679) (MnFe2O4), have also been developed for the synthesis of 3-substituted indoles. researchgate.net

Furthermore, cobalt-rhodium heterobimetallic nanoparticles have been utilized for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to yield indoles under mild, additive-free conditions. organic-chemistry.org This catalytic system is robust and can be reused more than ten times without losing its efficacy. organic-chemistry.org The application of reduced graphene oxide/zinc oxide (RGO/ZnO) nanoparticles has also been reported for the aqueous synthesis of 3-substituted indoles, highlighting the expanding scope of nanocatalysis in indole chemistry. researchgate.net

Multi-Component Reactions for Complex Indole Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a single product that incorporates atoms from most or all of the starting materials. nih.govrsc.org This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov Indole scaffolds, particularly those derived from 2-methylindole, are excellent substrates for MCRs, leading to the creation of diverse and complex heterocyclic systems. rsc.orgnih.gov

A notable example is the copper-catalyzed three-component reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles to construct diverse spirotetrahydrocarbazoles. nih.gov In this process, 2-methylindole reacts with an aromatic aldehyde in the presence of copper sulfate (B86663) (CuSO4) to form an in-situ generated indole-based ortho-quinodimethane. This reactive intermediate then undergoes a [4+2] Diels-Alder cycloaddition with a dienophile, such as a 3-methyleneoxindole, to yield complex spiro[carbazole-3,3'-indoline] derivatives with high diastereoselectivity. nih.gov

| Entry | Aldehyde (ArCHO) | Dienophile | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | 1-Benzyl-3-methyleneindolin-2-one | 81 |

| 2 | 4-Methylbenzaldehyde | 1-Benzyl-3-methyleneindolin-2-one | 78 |

| 3 | Benzaldehyde | 1-Acetyl-3-methyleneindolin-2-one | 76 |

| 4 | 4-Nitrobenzaldehyde | 1-Acetyl-3-methyleneindolin-2-one | 85 |

Table 4. Copper-Catalyzed Three-Component Synthesis of Spirotetrahydrocarbazoles from 2-Methylindole. nih.gov

Another powerful application of MCRs is the synthesis of novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. mdpi.com A one-pot, three-component reaction between 3-cyanoacetyl indole, various aldehydes, and 1H-tetrazole-5-amine, catalyzed by triethylamine, yields 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and 3-cyanoacetyl indole, followed by a Michael addition of the tetrazole amine. The resulting intermediate undergoes intramolecular cyclization and subsequent auto-oxidation to furnish the final heterocyclic product. mdpi.com This methodology provides an efficient route to highly functionalized, fused heterocyclic systems containing an indole moiety. mdpi.comresearchgate.net

Reactivity and Derivatization Strategies of 3 Ethyl 2 Methyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic systems. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, with the C-3 position being the most reactive site in unsubstituted indoles.

Regioselective Functionalization at C-3 (e.g., Formylation, Acylation)

In typical indole chemistry, electrophilic substitution reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation occur with high regioselectivity at the C-3 position. orgsyn.orgchemijournal.com The Vilsmeier reagent, prepared from dimethylformamide (DMF) and phosphorus oxychloride, is a classic example of a reagent used for formylating electron-rich aromatic rings like indole. orgsyn.orgtcichemicals.com Similarly, acylation reactions using acid anhydrides or acyl chlorides, often in the presence of a Lewis acid catalyst, readily introduce acyl groups at the C-3 position. chemijournal.comnih.gov

However, for 3-ethyl-2-methyl-1H-indole, the C-3 position is sterically blocked by the ethyl group. Consequently, direct electrophilic functionalization at this site is not feasible. Electrophilic attack is therefore redirected to other positions on the indole ring. While substitution at the N-1 position or the C-2 methyl group can occur under certain conditions, functionalization on the benzenoid ring becomes a more probable pathway, leading to substitution at the C-4, C-5, C-6, or C-7 positions. The precise location of this substitution is governed by the specific reaction conditions and the directing effects of the existing substituents.

Remote Functionalization at C-6 of 2,3-Disubstituted Indoles

Given the blocked C-3 position, significant research has focused on achieving regioselective C-H functionalization on the benzene (B151609) moiety of 2,3-disubstituted indoles. rsc.org The C-6 position has emerged as a viable site for remote functionalization. A metal-free catalytic approach has been developed for the C-6 functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid (PTSA). frontiersin.orgnih.govnih.gov This method provides a range of C-6 functionalized indoles in good yields and with excellent regioselectivity under mild conditions. frontiersin.orgnih.gov The substitution at both C-2 and C-3 is essential for the success of this reaction; using indoles with only one substituent leads to mixtures of isomers or different products. frontiersin.org

Another strategy employs scandium triflate (Sc(OTf)₃) as a catalyst to achieve C-6 functionalization with N-Ts aziridines. nih.gov This reaction proceeds under mild conditions and delivers the thermodynamically favorable C-6 substituted product. nih.gov Furthermore, an enantioselective method for C-6 functionalization has been developed using a chiral phosphoric acid catalyst, which enables the construction of enantioenriched C-6 functionalized indole products. acs.orgacs.org This highlights the potential for creating complex, chiral molecules from readily available 2,3-disubstituted indoles. acs.org

Table 1: Examples of C-6 Remote Functionalization of 2,3-Disubstituted Indoles

| Indole Substrate | Electrophile | Catalyst | Conditions | Product | Yield (%) |

| 2,3-dimethyl-1H-indole | β,γ-unsaturated α-ketoester | Benzenesulfonic acid | Toluene, 30°C | C-6 functionalized product | 42 |

| 2,3-dimethyl-1H-indole | β,γ-unsaturated α-ketoester | p-Toluenesulfonic acid (PTSA) | 30°C, 24h | C-6 functionalized product | Good yields |

| Tetrahydro-1H-carbazole | β,γ-unsaturated α-ketoester | PTSA (20 mol%) | 30°C, 24h | C-6 functionalized product | 71 |

| 2,3-disubstituted indoles | N-Ts aziridines | Sc(OTf)₃ | Mild conditions | C-6 functionalized product | N/A |

C-H Functionalization Approaches

Direct C-H functionalization has become a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. These methods avoid the need for pre-functionalized starting materials.

Reductive C-H Alkylation with Carboxylic Acids

A novel method for the direct C-H alkylation of indoles using carboxylic acids has been developed, employing a non-precious metal catalyst. nih.gov A catalytic system combining cobalt(III) acetylacetonate (B107027) (Co(acac)₃), a triphos ligand, and aluminum triflate (Al(OTf)₃) as a co-catalyst facilitates the reductive alkylation of indoles with a variety of carboxylic acids using molecular hydrogen as the reductant. nih.gov While the primary examples focus on the C-3 alkylation of 2-methyl-1H-indole, the protocol has been successfully applied to other substituted indole derivatives. nih.gov This methodology is significant as it uses readily available and stable carboxylic acids as alkylating agents, representing a direct and efficient functionalization strategy. nih.gov The reaction is believed to proceed via the in-situ formation of an aldehyde from the carboxylic acid, which then participates in the catalytic cycle. nih.gov

C-H Functionalization with Diazoacetate Esters

The reaction of indoles with diazoacetate esters, typically catalyzed by transition metals like rhodium, iridium, or iron, is a well-established method for C-H functionalization. nsf.govmdpi.comnih.gov These reactions usually proceed via a transient metal carbene intermediate that reacts with the nucleophilic C-3 position of the indole. nih.gov For N-protected indoles, this C-3 functionalization can be highly efficient and enantioselective. nih.govdigitellinc.com

In the case of this compound, the C-3 position is unavailable for this transformation. Research using engineered myoglobin enzymes has demonstrated the C-3 functionalization of unprotected indoles with ethyl diazoacetate. mdpi.comresearchgate.net However, attempts to react ethyl α-diazo-5-methylhexanoate with 1,3-dimethylindole were unsuccessful, indicating that substitution at C-3 prevents the typical C-H insertion reaction. nih.gov Therefore, for this compound, functionalization with diazoacetate esters would likely require harsh conditions and could potentially lead to N-H insertion or functionalization at other less reactive C-H bonds, depending on the catalytic system employed.

Transformations of the Indole Ring System and Substituents

Beyond direct C-H functionalization, the indole core and its substituents can undergo various transformations, including rearrangements and ring-opening/closing cascades.

A notable transformation is the acid-catalyzed 1,2-migration of substituents from the C-3 to the C-2 position. jst.go.jp Treatment of 3-substituted indoles with a strong acid like trifluoromethanesulfonic acid (TfOH) can induce the migration of alkyl or aryl groups. This "dance reaction" provides a valuable route to C-2 substituted indoles, which are often more challenging to synthesize directly. jst.go.jp For this compound, this would involve the migration of the ethyl group from C-3 to C-2, resulting in 2-ethyl-3-methyl-1H-indole. This process proceeds through protonation of the indole at C-3, which facilitates the substituent shift. jst.go.jp

Another type of transformation involves the substituents themselves. For instance, a method has been developed for the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.gov This reaction, which proceeds through a spirocyclic intermediate, involves a rearrangement that effectively transfers a functionalized side chain from the C-3 position to the C-2 position, with concomitant transformation of the functional group. nih.gov While this specific reaction starts with a nitroethyl group, it demonstrates the principle that complex rearrangements involving both the indole ring and its side chains can be achieved, offering pathways to novel indole structures.

Oxidation Reactions (e.g., Formyl Group, Dihydroindole Systems)

The oxidation of 2,3-dialkylindoles like this compound can be directed to several positions, depending on the reagents and reaction conditions. While the C3 position is typically the most nucleophilic site in indoles, its substitution in the target molecule redirects electrophilic attack.

One key transformation is formylation. The Vilsmeier-Haack reaction, which utilizes a reagent generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. ijpcbs.com For 2,3-disubstituted indoles where the C3 position is blocked, formylation can occur at other sites. For instance, studies on 1,2,3-trimethylindole have shown that Vilsmeier-Haack conditions can lead to formylation on the activated 2-methyl group, yielding a side-chain substituted product, 2-(1,3-dimethylindolyl)acetaldehyde, after hydrolysis. sciencemadness.org A similar pathway could be anticipated for this compound, potentially leading to oxidation at the 2-methyl or 3-ethyl group.

Furthermore, oxidation can affect the indole ring itself. While the indole core is relatively stable, strong oxidizing agents can lead to the formation of various products, including oxindoles or ring-opened derivatives. Controlled oxidation or, conversely, reduction can lead to dihydroindole (indoline) systems, which are important structural motifs in many alkaloids and pharmacologically active compounds. nih.gov

Reduction Reactions (e.g., Carbonyl Groups)

The reduction of derivatives of this compound is a valuable strategy for further functionalization. If a carbonyl group, such as a formyl or acetyl moiety, is introduced onto the indole scaffold (for example, through Vilsmeier-Haack or Friedel-Crafts reactions), it can be readily reduced.

Common reducing agents for this purpose include:

Sodium borohydride (NaBH₄) : A mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. For instance, an aldehyde group introduced onto the indole nucleus can be converted to a hydroxymethyl group. nih.gov

Lithium aluminum hydride (LiAlH₄) : A more powerful reducing agent that can reduce aldehydes, ketones, esters, and amides.

Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) can also be employed. While harsh conditions can reduce the indole's pyrrole (B145914) ring to an indoline (B122111), milder conditions can be used for the selective reduction of appended functional groups like nitro or carbonyl groups. uwindsor.ca

N-Functionalization Strategies

The nitrogen atom of the indole ring (N-1 position) possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and amenable to functionalization. This N-functionalization is a common strategy to modify the electronic properties of the indole ring and to introduce diverse substituents.

The general procedure involves two steps:

Deprotonation : A suitable base, such as sodium hydride (NaH), potassium hydroxide (KOH), or butyllithium (BuLi), is used to abstract the N-H proton, generating a resonant-stabilized indolide anion. mdpi.com

Electrophilic Quench : The resulting anion is reacted with an electrophile to form a new N-C or N-heteroatom bond.

This strategy allows for a wide range of modifications, as detailed in the table below.

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl bromide) | N-Alkyl indole |

| N-Acylation | Acyl chlorides (e.g., acetyl chloride) | N-Acyl indole |

| N-Arylation | Aryl halides (in the presence of a catalyst like copper or palladium) | N-Aryl indole |

| N-Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride) | N-Sulfonyl indole |

Successful N-alkylation of various indole scaffolds has been extensively documented, demonstrating the versatility of this approach for creating diverse derivatives. mdpi.com

Rearrangement Reactions (e.g., Beckmann, Baeyer-Villiger on related intermediates)

Rearrangement reactions are powerful tools in organic synthesis for constructing complex molecular architectures. While not typically applied directly to the this compound molecule itself, these reactions are crucial in the synthesis of its precursors or in the transformation of its derivatives.

Beckmann Rearrangement : This acid-catalyzed reaction converts an oxime into an amide. masterorganicchemistry.comorganic-chemistry.org In the context of indole synthesis, a ketone precursor could be converted to its oxime and then subjected to the Beckmann rearrangement to form a lactam. This lactam could then be carried forward through further steps to construct a more complex indole-annulated system. The key steps involve protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group that is trans to the leaving group. organic-chemistry.org

Baeyer-Villiger Oxidation : This reaction transforms a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid like m-CPBA. rsc.orgorganic-chemistry.orgwikipedia.org This is particularly useful for synthesizing intermediates for indole alkaloids. For example, a cyclic ketone used as a starting material in a Fischer indole synthesis could first undergo a Baeyer-Villiger oxidation to introduce an ester functionality, thereby increasing molecular complexity early in the synthetic route. rsc.org The regioselectivity of this reaction is predictable, with the more substituted carbon atom (the one better able to stabilize a positive charge) preferentially migrating. organic-chemistry.orglibretexts.org

Synthesis of Advanced Indole Derivatives

The this compound core is a valuable building block for synthesizing more complex heterocyclic systems, including pharmacologically relevant scaffolds like imidazolidinones and spiro-oxindoles.

Incorporation into Imidazolidinone Pharmacophores

Imidazolidinones are five-membered heterocyclic rings containing a urea moiety, which are present in numerous biologically active compounds. nih.govorganic-chemistry.org A key strategy for incorporating an indole nucleus into an imidazolidinone structure is through amidoalkylation.

This reaction typically involves the acid-catalyzed reaction of an electron-rich nucleophile (like this compound) with an electrophilic iminium ion generated in situ. nih.gov For instance, reacting an N-(2,2-dialkoxyethyl)urea with a catalytic amount of acid, such as trifluoroacetic acid (TFA), generates a cyclic imidazolinium cation. nih.gov The indole, acting as a C-nucleophile, can then attack this cation to form a new C-C bond, resulting in a 4-(indolyl)imidazolidin-2-one derivative. This method offers a regioselective and efficient route to link the indole core directly to the imidazolidinone pharmacophore.

Formation of Spiro-Oxindole Derivatives

Spiro-oxindoles are a prominent class of natural and synthetic compounds where the C3 position of an oxindole is part of a spirocyclic system. rsc.orgacs.org These structures often exhibit significant biological activity. The synthesis of a spiro-oxindole derivative from this compound would involve a multi-step sequence.

A plausible synthetic pathway is outlined below:

| Step | Transformation | Description |

| 1 | Oxidation | The indole is first oxidized to the corresponding 3-ethyl-3-methyl-2-oxindole. This critical step transforms the planar indole into the oxindole scaffold, creating the C3 quaternary center. |

| 2 | Condensation | The oxindole is then reacted with a secondary amino acid (such as sarcosine or proline) and an aldehyde in a condensation reaction to generate an azomethine ylide in situ. |

| 3 | [3+2] Cycloaddition | The generated azomethine ylide, a 1,3-dipole, undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an activated alkene). This step constructs the new five-membered ring (a pyrrolidine) spiro-fused at the C3 position of the oxindole. tandfonline.comnih.govrsc.org |

This sequence, particularly the 1,3-dipolar cycloaddition step, is a powerful and widely used method for constructing complex spiro[oxindole-pyrrolidine] scaffolds with high stereocontrol. acs.orgtandfonline.comnih.gov

Development of Indole-Based Sulfonamide Derivatives

The synthesis of indole-based sulfonamides is a significant area of medicinal chemistry. Generally, these compounds are prepared through the reaction of an indole nucleus with a sulfonyl chloride in the presence of a base. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The most common site for electrophilic attack on an unsubstituted indole is the C3 position. However, since the starting material is this compound, the C3 position is already substituted. In such cases, electrophilic substitution may occur at the N1 position or potentially at other positions on the benzene ring, depending on the reaction conditions and the directing effects of the existing substituents.

A general approach for the synthesis of N-indolyl sulfonamides involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with a sulfonyl chloride.

General Reaction Scheme:

Table 1: Potential Reagents for the Synthesis of Indole-Based Sulfonamides

| Reagent Category | Examples | Role in Reaction |

| Indole Substrate | This compound | Nucleophile |

| Sulfonylating Agent | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Electrophile |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Triethylamine (Et3N) | Deprotonation of indole nitrogen |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM) | Reaction medium |

While this outlines a plausible synthetic route, specific literature detailing the successful synthesis of sulfonamide derivatives from this compound, including reaction conditions and yields, is not available in the reviewed sources.

Generation of Pyranyl-Annulated Indole Analogs

Pyranoindoles are a class of heterocyclic compounds that exhibit a range of biological activities. The fusion of a pyran ring to the indole core can be achieved through various synthetic strategies, often involving cycloaddition or cyclization reactions.

One common approach to constructing a pyran ring is through a [4+2] cycloaddition (Diels-Alder) reaction, where a diene reacts with a dienophile. In the context of indole chemistry, an ortho-quinodimethane intermediate derived from the indole could potentially act as the diene. Another strategy involves the reaction of a hydroxy- or amino-substituted indole with a suitable three-carbon synthon that can undergo cyclization to form the pyran ring.

For 2,3-disubstituted indoles like this compound, the generation of a reactive intermediate for pyran annulation would likely involve functionalization of the benzene portion of the indole ring or activation of the existing alkyl substituents. For instance, the presence of a hydroxyl group on the benzene ring of the indole could facilitate a Pechmann condensation with a β-ketoester to form a coumarin-type fused pyran ring.

Table 2: General Strategies for the Synthesis of Pyranoindoles

| Synthetic Strategy | Description | Potential Application to this compound |

| Pechmann Condensation | Reaction of a phenol with a β-ketoester in the presence of an acid catalyst. | Would require prior hydroxylation of the benzene ring of the indole. |

| [4+2] Cycloaddition | Diels-Alder reaction between an indole-based diene and a dienophile. | Would require the generation of a reactive diene from the indole substrate. |

| Intramolecular Cyclization | Cyclization of an indole derivative bearing a suitable side chain that can form the pyran ring. | Would necessitate the introduction of a functionalized side chain onto the indole nucleus. |

Detailed experimental procedures and research findings for the synthesis of pyranyl-annulated indole analogs specifically from this compound are not described in the surveyed scientific literature. The development of such derivatives would likely require initial exploratory studies to determine the reactivity of this particular indole substrate under various cyclization conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-ethyl-2-methyl-1H-indole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The ¹H NMR spectrum of a related compound, 2,3-dimethyl-1H-indole, in CDCl₃ shows characteristic signals for the indole (B1671886) NH proton, aromatic protons, and methyl groups. For this compound, the ¹H NMR spectrum is expected to show a singlet for the N-H proton (typically in the range of δ 7.5-8.5 ppm), a multiplet for the aromatic protons of the benzene (B151609) ring (δ 7.0-7.6 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, a singlet for the C2-methyl protons, and a triplet for the methyl (-CH₃) protons of the ethyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2,3-dimethyl-1H-indole, the carbon signals appear in distinct regions corresponding to the aromatic and aliphatic carbons. nih.gov For this compound, the spectrum would similarly display signals for the eight carbons of the indole core and the three aliphatic carbons of the ethyl and methyl substituents.

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial in confirming the connectivity within the ethyl group by showing a cross-peak between the methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is useful for determining the molecule's conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 7.8 - 8.2 | - |

| C2 | - | 135 - 138 |

| C2-CH₃ | 2.3 - 2.5 | 11 - 14 |

| C3 | - | 110 - 113 |

| C3-CH₂CH₃ | 2.6 - 2.8 (q) | 17 - 20 |

| C3-CH₂CH₃ | 1.2 - 1.4 (t) | 14 - 17 |

| C4 | 7.5 - 7.7 | 121 - 123 |

| C5 | 7.0 - 7.2 | 119 - 121 |

| C6 | 7.0 - 7.2 | 120 - 122 |

| C7 | 7.3 - 7.5 | 110 - 112 |

| C3a | - | 128 - 130 |

| C7a | - | 135 - 137 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The FT-IR spectrum of indole and its derivatives typically shows a sharp absorption band in the region of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration. nih.gov The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and ethyl groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region.

FT-Raman spectroscopy provides complementary information. In the Raman spectra of indole and 3-methylindole, characteristic bands are observed that can be assigned to specific vibrational modes of the indole ring and its substituents. nih.govchemspider.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3400 - 3500 | 3400 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2970 | 2850 - 2970 | Stretching |

| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | 1200 - 1350 | Stretching |

| C-H bend | 700 - 900 | 700 - 900 | Out-of-plane bending |

Mass Spectrometry Techniques (e.g., HRMS, FAB) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₃N), the expected monoisotopic mass is approximately 159.1048 g/mol . nih.govnih.gov

Electron Ionization (EI) is a common ionization technique that can lead to extensive fragmentation. The fragmentation of alkylindoles often involves the loss of alkyl groups. A common fragmentation pathway for 3-substituted indoles is the cleavage of the bond beta to the indole ring, which in this case could lead to the loss of a methyl radical from the ethyl group to form a stable quinolinium-like ion. The molecular ion peak (M⁺) is typically observed, and its odd mass is consistent with the nitrogen rule for a compound containing a single nitrogen atom. whitman.edu

Fast Atom Bombardment (FAB) is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value/Observation |

|---|---|---|

| HRMS | Exact Mass | m/z ≈ 159.1048 (for [M+H]⁺) |

| EI-MS | Molecular Ion & Fragmentation | M⁺ at m/z 159; fragments corresponding to loss of alkyl groups |

| FAB-MS | Molecular Ion | Prominent [M+H]⁺ at m/z 160 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined.

While a crystal structure for this compound is not publicly available, studies on other substituted indoles have demonstrated the utility of this technique in confirming their molecular structures and understanding their intermolecular interactions, such as hydrogen bonding involving the indole N-H group. nih.govnih.govresearchgate.net Such an analysis would provide unequivocal proof of the connectivity and conformation of the molecule.

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. rsc.orgacs.org For this compound, with the molecular formula C₁₁H₁₃N, the theoretical elemental composition can be calculated. This experimental technique is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity. The experimental values are typically expected to be within ±0.4% of the calculated values for a pure sample. acs.org

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₃N)

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 82.96 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80 |

| Total | 159.232 | 100.00 |

Thermal Analysis for Decomposition Kinetics and Stability Studies (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of a compound and to study its decomposition kinetics.

For indole and its derivatives, TGA can reveal the temperature at which decomposition begins, the rate of mass loss, and the amount of residue remaining at the end of the analysis. The thermal decomposition of indole itself has been studied, showing that it isomerizes and fragments at high temperatures. beilstein-journals.org Indole-based polymers have also been shown to have high thermal stability, with decomposition temperatures often exceeding 300°C. nih.gov A TGA analysis of this compound would provide valuable information on its thermal stability, which is an important parameter for its handling, storage, and potential applications. The thermogram would typically show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss corresponding to the volatilization and breakdown of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine a molecule's electronic structure and other properties.

Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Structure, and Vibrational Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. chemrxiv.org For a molecule like 3-ethyl-2-methyl-1H-indole, DFT would be employed to:

Optimize Molecular Geometry: The first step in any computational analysis is to find the molecule's most stable three-dimensional structure—the geometry with the lowest energy. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. For substituted indoles, DFT has been shown to produce geometries that are in good agreement with experimental data. chemrxiv.org

Determine Electronic Structure: DFT calculations map the distribution of electrons within the molecule, providing insight into its chemical nature. This includes calculating the total energy and the energies of the molecular orbitals. General studies on substituted indoles show that the nature and position of substituents significantly influence the electronic properties of the indole (B1671886) ring. rsc.org

Predict Vibrational Properties: DFT can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental results to confirm the molecule's structure and identify characteristic vibrations of the ethyl and methyl groups attached to the indole core.

| Property | Description | Relevance to this compound |

| Molecular Geometry | Calculation of the lowest-energy arrangement of atoms, including bond lengths and angles. | Provides the foundational 3D structure for all other property calculations. |

| Electronic Structure | Determination of electron density distribution, total energy, and molecular orbital energies. | Helps understand the molecule's stability and regions of high or low electron density. |

| Vibrational Frequencies | Prediction of the frequencies of molecular vibrations (stretching, bending). | Allows for the generation of a theoretical IR spectrum to aid in structural confirmation. |

HOMO-LUMO Analysis and Energy Gap Determination for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large energy gap implies high stability. researchgate.net

In studies of various indole derivatives, substitutions on the indole ring have been shown to modulate the HOMO-LUMO gap. chemrxiv.org For this compound, the electron-donating nature of the alkyl groups would be expected to raise the energy of the HOMO, thereby influencing its reactivity and electronic transition energies compared to the unsubstituted indole parent molecule.

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher energy level indicates a stronger tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy level indicates a stronger tendency to accept electrons. |

| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and polarizability. |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.

The MEP map uses a color scale to indicate charge distribution:

Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like nitrogen). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms. These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show a region of negative potential (red) around the nitrogen atom of the indole ring, highlighting it as a primary site for electrophilic interaction. The distribution of potential across the rest of the aromatic ring and the alkyl substituents would reveal further details about its reactive sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Proton Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. NBO analysis is particularly useful for quantifying:

Charge Transfer: It can reveal hyperconjugative interactions, which are stabilizing charge transfers from occupied bonding (or lone pair) orbitals to unoccupied anti-bonding orbitals. These interactions are crucial for understanding molecular stability.

Intermolecular Interactions: NBO can be used to analyze hydrogen bonding and other non-covalent interactions between molecules.

Proton Transfer: By examining the interactions involving the N-H bond of the indole ring, NBO analysis can provide insights into the molecule's acidity and its potential to participate in proton transfer reactions.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies.

Reaction Pathway Analysis and Transition State Modeling

To understand how this compound might be formed or how it participates in subsequent reactions, chemists can model the entire reaction coordinate. This involves:

Identifying Intermediates: Locating all stable species that exist between the reactants and products.

Modeling Transition States (TS): Finding the highest energy structure along the reaction pathway that connects reactants to products. The TS is a critical point that determines the reaction's activation energy.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Prediction of Regioselectivity and Activation Energies

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including their regioselectivity and the energy barriers (activation energies) that must be overcome. For substituted indoles like this compound, theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding their reactivity. These methods can elucidate the molecular mechanism and factors controlling selectivity in reactions such as electrophilic substitution or cycloadditions.

DFT-based reactivity indices and Frontier Molecular Orbital (FMO) analysis are commonly used to predict how an indole derivative will react. nih.gov The distribution of electron density in the highest occupied molecular orbital (HOMO) of the indole ring is a key indicator of where an electrophilic attack is most likely to occur. For indole itself, the C3 position is the most nucleophilic and thus the preferred site for electrophilic substitution. However, in this compound, the C3 position is already substituted. Computational models would therefore predict that electrophilic attack would be redirected to other positions on the indole ring. The presence of electron-donating alkyl groups at both the C2 and C3 positions enhances the electron density of the pyrrole (B145914) ring, influencing the regioselectivity.

Quantum chemical calculations can map the potential energy surface for a given reaction, identifying the transition state structures and their corresponding activation energies. mdpi.com For instance, in hetero-Diels-Alder reactions involving indole derivatives, computational analysis can determine the activation energies for the formation of different constitutional isomers, thereby explaining the experimentally observed regioselectivity. nih.gov A comparative analysis of the activation energies for different reaction pathways allows for the prediction of the major product under kinetic control. mdpi.com While specific studies detailing the activation energies for reactions of this compound were not found, the established computational methodologies are applicable. Such studies would involve calculating the energy profiles for electrophilic attack at various positions (e.g., C4, C5, C6, C7) to determine the most favorable reaction pathway. The steric hindrance introduced by the ethyl and methyl groups would also be a critical factor in these computational models. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor or enzyme. Such studies are fundamental in drug discovery for predicting binding affinity and rationalizing the mechanism of action.

Derivatives of 3-ethyl-1H-indole have been investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. ajchem-a.comajchem-a.com Molecular docking studies predicted that these indole derivatives exhibit strong binding affinities to the COX-2 active site, with binding scores significantly better than reference drugs like meloxicam. ajchem-a.comajchem-a.comresearchgate.net

In one such study, a series of new 3-ethyl-1H-indole derivatives containing an imidazolidinone pharmacophore were docked into the active site of the COX-2 enzyme. ajchem-a.com The docking results revealed strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.comajchem-a.com These favorable interactions are attributed to the formation of multiple hydrogen bonds and other non-covalent interactions with key amino acid residues in the active site. For example, the most potent compound in the series was shown to form hydrogen bonds with ALA527, ARG120, TYR355, and LYS360. ajchem-a.com The indole scaffold itself plays a crucial role by fitting into the hydrophobic pocket of the enzyme.

Table 1: Molecular Docking Results of 3-Ethyl-1H-Indole Derivatives with COX-2

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Derivative IIa | -10.40 | Not specified |

| Derivative IIb | -11.35 | ALA527, ARG120, TYR355, LYS360 |

| Derivative IIc | Not specified | Not specified |

| Derivative IId | Not specified | Not specified |

| Meloxicam (Ref.) | -6.89 | Not specified |

This table presents data from molecular docking studies of 3-ethyl-1H-indole derivatives against the COX-2 enzyme, as reported in the cited literature. ajchem-a.comajchem-a.com

These computational findings highlight the potential of the this compound scaffold as a core structure for designing selective enzyme inhibitors. The specific interactions identified through docking studies provide a rational basis for further structural optimization to enhance potency and selectivity.

Prediction of Drug-Likeness and Pharmacokinetic Profiles (ADME Aspects)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness evaluation, is a critical step in modern drug discovery. These computational assessments help to identify candidates with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. The drug-likeness of a molecule is often evaluated using established guidelines like Lipinski's Rule of Five. researchgate.net

Computational studies on derivatives of 3-ethyl-1H-indole have been performed to assess their potential as orally bioavailable drugs. ajchem-a.comajchem-a.com These analyses typically involve calculating various physicochemical properties, such as molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). researchgate.net

ADME predictions for newly synthesized 3-ethyl-1H-indole derivatives intended as COX-2 inhibitors validated their drug-likeness and favorable pharmacokinetic profiles. ajchem-a.comajchem-a.com The screening process often involves applying multiple filters, including Lipinski, Ghose, and Veber rules, to predict if a compound is likely to be bioactive. researchgate.net For a series of indole derivatives, these computational tools predicted good oral druggability. sciencescholar.us A bioavailability score, which combines several parameters, is also often calculated to give a more holistic view of a compound's potential. researchgate.neteijppr.com

Table 2: Predicted Physicochemical and ADME Properties for Representative Indole Derivatives

| Parameter | Description | Typical Range (Lipinski's Rule) | Predicted Value Range for Indole Derivatives |

|---|---|---|---|

| Molecular Weight (MW) | Size of the molecule | < 500 g/mol | 2.25-3.13 |

| Log P | Lipophilicity / water solubility | < 5 | Conforms |

| H-Bond Donors (HBD) | Number of N-H, O-H bonds | < 5 | Conforms |

| H-Bond Acceptors (HBA) | Number of N, O atoms | < 10 | Conforms |

This table summarizes key parameters used to predict the drug-likeness and ADME profile of compounds, based on general principles and data from studies on indole derivatives. researchgate.netsciencescholar.useijppr.com

These in silico predictions suggest that the this compound core structure is a promising scaffold for the development of drug candidates with good pharmacokinetic properties. The ability to computationally screen for these attributes allows researchers to prioritize the synthesis and testing of compounds with a higher probability of success.

Electrochemical Behavior and Advanced Electroanalytical Methodologies

Redox Properties and Electrochemical Oxidation Mechanisms

While specific electrochemical data for 3-ethyl-2-methyl-1H-indole is not extensively documented, its redox behavior can be inferred from the well-established electrochemical characteristics of the indole (B1671886) nucleus and similarly substituted derivatives. Indole and its derivatives are known to be electrochemically active, readily undergoing oxidation at various electrode materials.

The primary site of oxidation in the indole ring is the electron-rich pyrrole (B145914) moiety, specifically the C2-C3 double bond. The electrochemical oxidation of indoles is generally an irreversible process that proceeds through the initial formation of a radical cation. This initial one-electron oxidation is often the rate-determining step. The stability and subsequent reaction pathways of this radical cation are highly dependent on the substitution pattern of the indole ring and the reaction medium.

For 2,3-disubstituted indoles like this compound, the presence of alkyl groups at these positions influences the electron density of the pyrrole ring and, consequently, its oxidation potential. Alkyl groups are electron-donating, which generally makes the indole ring easier to oxidize, shifting the oxidation potential to less positive values compared to the unsubstituted indole.

Following the initial formation of the radical cation, several reaction pathways are possible:

Dimerization: The radical cations can couple to form dimeric species. The substitution at the C2 and C3 positions in this compound would likely hinder dimerization at these sites, potentially leading to coupling at other positions or through different mechanisms.

Further Oxidation: The radical cation can undergo further oxidation to a dication, which is a highly reactive species.

Reaction with Nucleophiles: In the presence of nucleophiles (including the solvent), the radical cation can react to form new products. For instance, in the presence of water or alcohols, hydroxylated or alkoxylated derivatives can be formed. Electrochemical oxidation in the presence of bromide ions has been shown to lead to the formation of 2-oxindoles. rsc.org

Polymerization: Under certain conditions, the radical cations can initiate polymerization, leading to the formation of polymeric films on the electrode surface, a phenomenon known as electrode fouling.

Voltammetric Techniques for Characterization